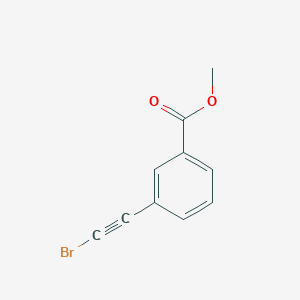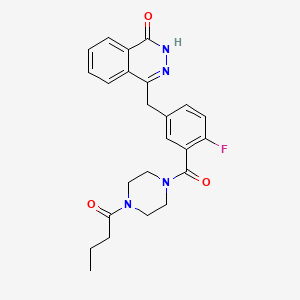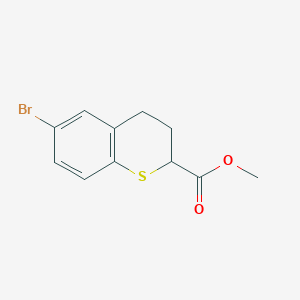
Methyl 6-bromothiochromane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromothiochromane-2-carboxylate is a chemical compound with the molecular formula C11H11BrO2S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromothiochromane-2-carboxylate typically involves the bromination of thiochromane derivatives followed by esterification. One common method includes the reaction of thiochromane with bromine in the presence of a suitable solvent, such as acetic acid, to yield 6-bromothiochromane. This intermediate is then reacted with methanol and a catalytic amount of sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl 6-bromothiochromane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiochromane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of 6-azidothiochromane-2-carboxylate or 6-thiocyanatothiochromane-2-carboxylate.
Oxidation: Formation of 6-bromothiochromane-2-carboxylate sulfoxide or sulfone.
Reduction: Formation of 6-bromothiochromane-2-methanol.
科学的研究の応用
Methyl 6-bromothiochromane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Biological Studies: It is employed in studies investigating the biological activity of thiochromane derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-bromothiochromane-2-carboxylate involves its interaction with molecular targets in biological systems. The bromine atom and ester group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Methyl 6-bromochroman-2-carboxylate: Similar structure but lacks the sulfur atom.
Methyl 6-bromoindole-2-carboxylate: Contains an indole ring instead of a thiochromane ring.
Methyl 6-bromopyridine-2-carboxylate: Contains a pyridine ring instead of a thiochromane ring.
Uniqueness
Methyl 6-bromothiochromane-2-carboxylate is unique due to the presence of the sulfur atom in the thiochromane ring, which imparts distinct chemical and biological properties. The sulfur atom can participate in specific interactions, such as hydrogen bonding and coordination with metal ions, which are not possible with oxygen or nitrogen-containing analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
特性
分子式 |
C11H11BrO2S |
|---|---|
分子量 |
287.17 g/mol |
IUPAC名 |
methyl 6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylate |
InChI |
InChI=1S/C11H11BrO2S/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |
InChIキー |
IIIOTGQJGNUMOP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC2=C(S1)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



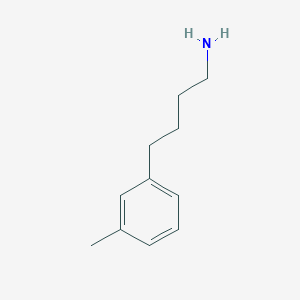
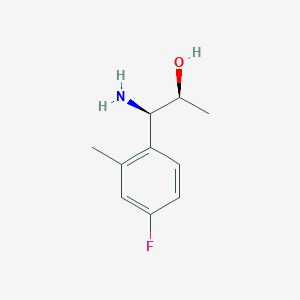
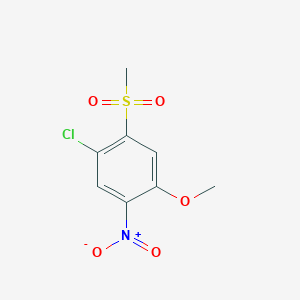
![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
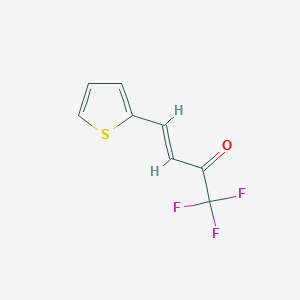
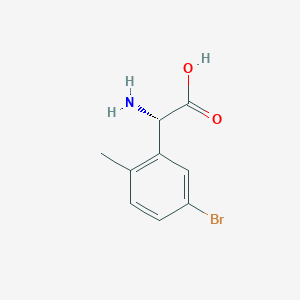
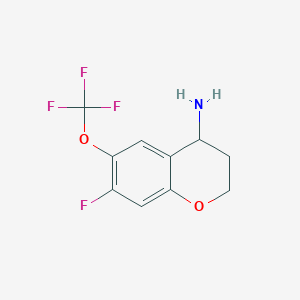

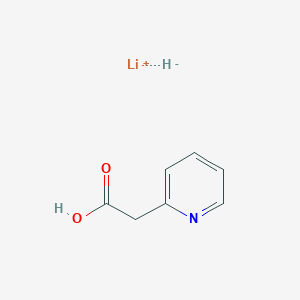
![Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13042291.png)
